molecular formula C22H16 B106925 3,6-Dimethylbenzo[a]pyrene CAS No. 16757-91-8

3,6-Dimethylbenzo[a]pyrene

カタログ番号: B106925
CAS番号: 16757-91-8
分子量: 280.4 g/mol
InChIキー: ZLEKZYUYMYKKML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dimethylbenzo[a]pyrene (3,6-DMBP) is a polycyclic aromatic hydrocarbon (PAH) derived from benzo[a]pyrene (BP), a well-characterized carcinogen. The compound features methyl groups at the 3- and 6-positions of the BP aromatic structure (Fig. 1). These substitutions alter its electronic and steric properties, significantly impacting its metabolic activation and biological activity. Studies have shown that methylated BP derivatives exhibit varied tumor-initiating potencies depending on the position and number of methyl groups .

特性

CAS番号

16757-91-8

分子式

C22H16

分子量

280.4 g/mol

IUPAC名

3,6-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-7-8-15-9-10-20-19-6-4-3-5-17(19)14(2)18-12-11-16(13)21(15)22(18)20/h3-12H,1-2H3

InChIキー

ZLEKZYUYMYKKML-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C

正規SMILES

CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C1)C=C5)C

他のCAS番号

16757-91-8

同義語

3,6-Dimethylbenzo[a]pyrene

製品の起源

United States

類似化合物との比較

Comparison with Similar Methylated Benzo[a]pyrene Derivatives

Table 1: Tumor-Initiating Activity of Methylated BP Derivatives in Mouse Skin
Compound Methyl Group Positions Tumor-Initiating Activity Relative to BP Key Findings
Benzo[a]pyrene (BP) None 1.0 (Reference) Parent compound with high carcinogenicity due to bay-region diol-epoxides.
3,6-Dimethylbenzo[a]pyrene 3, 6 <1.0 Reduced activity due to steric hindrance of metabolic activation .
1-Methylbenzo[a]pyrene 1 ~2.0 Enhanced activity; methylation at non-bay regions may facilitate activation .
11-Methylbenzo[a]pyrene 11 ~3.0 Highest activity among methyl-BPs; distal methylation enhances reactivity .
6-Methylbenzo[a]pyrene 6 <1.0 Similar to 3,6-DMBP; reduced carcinogenicity .
7-Methylbenzo[a]pyrene 7 0.0 Complete loss of activity; bay-region methylation blocks diol-epoxide formation .
1,2-Dimethylbenzo[a]pyrene 1, 2 <1.0 Steric inhibition disrupts metabolic pathways .
7,10-Dimethylbenzo[a]pyrene 7, 10 Not reported Structural data available, but biological activity remains uncharacterized .
Key Observations:
  • Steric Inhibition: Methylation at positions 3, 6, or adjacent to the bay region (e.g., 7, 8, 9, 10) hinders enzymatic conversion to carcinogenic intermediates, reducing tumorigenicity .
  • Enhanced Activity: Methylation at non-bay positions (e.g., 1, 11) may increase lipophilicity or stabilize reactive intermediates, enhancing carcinogenicity .
  • Complete Inactivation : Substitution in the bay region (e.g., 7-methyl-BP) abolishes activity by blocking diol-epoxide formation .

Metabolic and Mutagenic Profiles

  • 3,6-DMBP: Limited metabolic activation due to steric effects.
  • Nitro Derivatives: Unlike methyl groups, nitro substitutions (e.g., 3,6-dinitro-BP) exhibit distinct metabolic pathways. For example, 3,6-dinitro-BP is reduced to amino derivatives under anaerobic conditions, showing position-dependent mutagenicity .

Environmental and Analytical Considerations

  • Environmental Presence: Dimethyl-BPs, including 3,6-DMBP and 7,10-DMBP, have been identified in airborne particulate matter using synchronous fluorescence and GC/MS techniques .
  • Analytical Standards : 7,10-Dimethylbenzo[a]pyrene is commercially available as a standard solution (50 mg/L in toluene) for environmental monitoring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。